2-Bromo-2-cycloundecenyl camphanate
Description
Structure
3D Structure
Properties
CAS No. |
112927-19-2 |
|---|---|
Molecular Formula |
C22H35BrO2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[(2E)-2-bromocycloundec-2-en-1-yl] (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C21H31BrO4/c1-19(2)20(3)13-14-21(19,26-17(20)23)18(24)25-16-12-10-8-6-4-5-7-9-11-15(16)22/h11,16H,4-10,12-14H2,1-3H3/b15-11+/t16?,20-,21+/m1/s1 |
InChI Key |
XUOWTAFZPNXVMK-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCC=C3Br)C)C |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)OC/3CCCCCCCC/C=C3/Br |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCC=C3Br)C)C |
Synonyms |
2-bromo-2-cycloundecenyl camphanate BCUC |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Stereochemical Assignment of 2 Bromo 2 Cycloundecenyl Camphanate
Advanced Spectroscopic and Diffraction Techniques for Structural Determination
The definitive molecular structure of complex organic compounds like 2-Bromo-2-cycloundecenyl camphanate is established through a combination of advanced spectroscopic and diffraction methodologies. While X-ray crystallography provides unparalleled detail on the solid-state structure, a suite of spectroscopic techniques is essential for a complete characterization in various states and for corroborating findings.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental in determining the connectivity of the carbon skeleton and the chemical environment of each atom. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the intricate network of proton-proton and proton-carbon connectivities within the cycloundecenyl and camphanate moieties.
Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, confirming the presence of bromine through its characteristic isotopic pattern.
Infrared (IR) Spectroscopy aids in the identification of key functional groups. For this compound, IR spectra would exhibit characteristic absorption bands for the ester carbonyl group within the camphanate moiety and the carbon-carbon double bond in the cycloundecenyl ring.
Finally, single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method not only confirms the molecular structure but also provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers.
Absolute Configuration Analysis
The stereochemical complexity of this compound necessitates a rigorous analysis to assign the absolute configuration of its stereocenters.
X-ray Crystallographic Determination of (Z)-(+)-2-bromo-2-cycloundecenyl Camphanatenih.gov
The absolute configuration of (Z)-(+)-2-bromo-2-cycloundecenyl camphanate has been unequivocally determined through single-crystal X-ray diffraction analysis. nih.gov The analysis confirmed the (1R) absolute configuration for the cycloundecenyl ring. nih.gov The compound crystallizes in the monoclinic space group P2(1). nih.gov The crystallographic data provides precise atomic coordinates, defining the spatial arrangement of both the cycloundecenyl ring and the camphanate ester group.
Crystallographic Data for (Z)-(+)-2-bromo-2-cycloundecenyl Camphanate
| Parameter | Value |
|---|---|
| Molecular Formula | C21H31BrO4 |
| Molecular Weight | 427.38 |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a (Å) | 8.050 (1) |
| b (Å) | 12.703 (3) |
| c (Å) | 10.658 (1) |
| β (°) | 102.56 (2) |
| Volume (ų) | 1063.80 |
| Z | 2 |
| Calculated Density (g cm⁻³) | 1.334 |
| Radiation | Cu Kα (λ = 1.5418 Å) |
| Temperature (K) | 296 |
Corroboration via Chiral Auxiliary-Based Derivatization and Optical Rotation
In the structural elucidation of chiral molecules, the use of a chiral auxiliary is a well-established method to determine the absolute configuration of a stereocenter. In the case of this compound, the camphanate moiety itself acts as a chiral auxiliary. The camphanate is derived from camphoric acid, a naturally occurring chiral compound with a known absolute configuration.
By forming a covalent bond with the chiral cycloundecenyl alcohol, the camphanate group creates a diastereomeric ester. The known stereochemistry of the camphanate serves as an internal reference. The differing spatial environments of the two diastereomers would lead to distinct signals in NMR spectroscopy. Analysis of the chemical shifts, particularly of the protons near the stereocenter, can often be used to deduce the absolute configuration of the alcohol.
Conformational Dynamics and Preferred Geometries of the Cycloundecenyl Ring Systemnih.gov
Medium-sized rings, such as the 11-membered cycloundecenyl ring, are known for their conformational complexity. maricopa.edu Unlike smaller rings that are more rigid, or larger rings with greater flexibility, 11-membered rings adopt specific, energetically preferred conformations to minimize steric and torsional strain. maricopa.edu
The X-ray analysis of (Z)-(+)-2-bromo-2-cycloundecenyl camphanate has revealed the specific conformation of the 11-membered ring in the solid state. nih.gov The determination of this conformation is crucial for understanding the molecule's reactivity and its interactions with other molecules. The strain within such medium-sized rings is a combination of angle strain, torsional strain from eclipsing interactions, and transannular strain arising from non-bonded interactions across the ring. maricopa.edu The observed conformation represents a low-energy state that balances these competing strain factors.
Stereochemical Implications of the Camphanate Moiety and Bromine Atom in Molecular Architecturenih.gov
The camphanate group is sterically demanding. Its bulky, bicyclic structure imposes significant conformational constraints on the flexible 11-membered ring to which it is attached. This steric hindrance influences the preferred orientation of the cycloundecenyl ring, effectively locking it into a specific conformation in the crystalline state. nih.gov
The bromine atom, being large and electron-rich, also contributes significantly to the stereochemistry of the molecule. Its position on the double bond defines the (Z)-geometry of the alkene. Furthermore, the steric bulk of the bromine atom influences the local conformation of the ring, affecting the spatial relationship of adjacent substituents. The electronic effects of the bromine atom can also influence the reactivity of the double bond.
Together, the camphanate ester and the bromine atom act as key stereochemical directors, shaping the three-dimensional structure of the molecule and influencing its physical and chemical properties.
Sophisticated Synthetic Methodologies for 2 Bromo 2 Cycloundecenyl Camphanate and Its Chiral Analogues
Retrosynthetic Analysis and Strategic Disconnections for the 2-Bromo-2-cycloundecenyl Camphanate Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that simplify the complex target into more readily accessible precursors. The most apparent disconnection is the ester linkage, which deconstructs the target molecule into (-)-camphanic acid chloride and a chiral alcohol, (R/S)-2-bromo-2-cycloundecen-1-ol. This approach places the camphanate moiety as a chiral resolving agent, introduced late in the synthesis.
Further disconnection of the vinyl bromide functionality within the alcohol intermediate suggests a transformation from a more stable precursor. A practical approach involves the conversion of a ketone, which points to cycloundecanone (B1197894) as a plausible starting material. The transformation from a ketone to a vinyl bromide is a well-established process in organic synthesis. researchgate.netacs.org
This leads to a logical retrosynthetic pathway:
Ester Disconnection: Cleavage of the ester bond separates the chiral auxiliary (camphanate) from the cycloundecenyl core.
Functional Group Interconversion (C-Br): The vinyl bromide is traced back to a ketone functionality. This suggests an intermediate like 2-bromocycloundecanone or, more directly, the conversion of cycloundecanone itself to a vinyl bromide derivative.
Precursor: The analysis culminates in identifying cycloundecanone, a commercially available 11-membered ring, as the strategic starting material for the carbon skeleton.
| Disconnection Step | Intermediate Generated | Precursor | Rationale |
| Ester Cleavage | (-)-Camphanic Acid Chloride + (R/S)-2-Bromo-2-cycloundecen-1-ol | This compound | Simplifies the target by removing the chiral auxiliary. |
| C-Br Bond Formation | (R/S)-Cycloundecen-2-ol-1-one (Hypothetical) | (R/S)-2-Bromo-2-cycloundecen-1-ol | Vinyl bromides can be synthesized from ketones. acs.orgorganic-chemistry.org |
| Ring Formation | Cycloundecanone | Cycloundecenyl System | Cycloundecanone is a readily available precursor for the 11-membered ring. |
Multi-Step Synthesis Pathways from Readily Available Precursors
Based on the retrosynthetic analysis, a forward synthesis can be proposed starting from cycloundecanone. The pathway focuses on creating the key vinyl bromide and alcohol functionalities before the final chiral resolution and esterification.
A plausible multi-step pathway is as follows:
Formation of a Vinyl Phosphate (B84403): Cycloundecanone is first converted into a vinyl phosphate intermediate. This is a common strategy for transforming ketones into vinyl halides. researchgate.net
Conversion to Vinyl Bromide: The vinyl phosphate is then treated with a brominating agent, such as triphenylphosphine (B44618) dihalide, to yield 1-bromo-cycloundecene. researchgate.net
Allylic Oxidation: The 1-bromo-cycloundecene undergoes allylic oxidation to introduce a hydroxyl group, yielding racemic 2-bromo-2-cycloundecen-1-ol.
Kinetic Resolution via Esterification: The racemic alcohol is reacted with a sub-stoichiometric amount of enantiomerically pure (1S)-(-)-camphanic chloride. sigmaaldrich.comnih.gov This reaction proceeds at different rates for the R and S enantiomers of the alcohol, allowing for the separation of the faster-reacting diastereomeric ester (e.g., the R-alcohol ester) from the unreacted, enantioenriched S-alcohol. This kinetic resolution is a crucial step for installing chirality. nih.govacs.org
This sequence provides a logical progression from a simple cyclic ketone to the complex, enantiomerically-defined target molecule.
Stereoselective Approaches in Synthesis
Achieving high stereochemical purity is the most challenging aspect of synthesizing this compound. This requires precise control over the formation of stereocenters in the ring and the regioselective introduction of the bromine atom.
The primary method for establishing the stereocenter in the cycloundecenyl system is through the use of a chiral auxiliary. In this synthesis, camphanic acid, in the form of its acid chloride, serves this purpose. nih.gov
The key strategy is a non-enzymatic kinetic resolution of the racemic 2-bromo-2-cycloundecen-1-ol intermediate. nih.govwustl.edu
Mechanism: (1S)-(-)-Camphanic chloride is introduced to the racemic alcohol. sigmaaldrich.com Due to steric and electronic interactions, the transition state energy for the esterification reaction differs for the (R)- and (S)-enantiomers of the alcohol.
Outcome: One enantiomer reacts significantly faster, forming a diastereomeric ester. For example, if the (R)-alcohol reacts faster, it is consumed to form (R)-2-bromo-2-cycloundecenyl (1S)-camphanate. The unreacted alcohol becomes enriched in the (S)-enantiomer.
Separation: The resulting diastereomeric ester can be readily separated from the unreacted, enantioenriched alcohol using standard chromatographic techniques. This method effectively resolves the racemic mixture, providing access to both enantiomers of the precursor alcohol, which can then be used to synthesize the corresponding enantiomer of the final product. nih.gov
The synthesis of medium and large rings, such as the 11-membered cycloundecenyl system, presents significant challenges in controlling diastereoselectivity due to high conformational flexibility. acs.orgrsc.org While the proposed synthesis begins with a pre-formed ring, constructing substituted macrocycles from acyclic precursors often requires specialized techniques to control the geometry of the newly formed ring.
Ring-Closing Metathesis (RCM): For building such rings from scratch, RCM is a powerful tool. However, achieving high stereoselectivity (E vs. Z alkene) in macrocyclizations can be difficult and highly dependent on the catalyst and substrate. nih.gov
Substrate Control: Diastereoselectivity in macrocyclization is often governed by the pre-existing stereocenters in the acyclic precursor. These centers can direct the cyclization to favor one ring conformation over another.
Kinetic vs. Thermodynamic Control: Many macrocyclization reactions yield a mixture of diastereomers. The product ratio can be influenced by whether the reaction is under kinetic or thermodynamic control, a principle that can be exploited to favor a desired isomer. nih.govrsc.orgbirmingham.ac.ukresearchgate.net
The synthesis requires the bromine atom to be placed specifically at the C2 position on the double bond (a vinyl bromide). The regioselectivity of this step is critical.
From a Ketone: A highly regioselective method involves the transformation of a ketone. Converting cycloundecanone into an enol phosphate intermediate, followed by reaction with a brominating agent, provides a reliable route to the corresponding vinyl bromide. researchgate.netacs.org This two-step procedure generally offers excellent control over the position of the halogen.
Allylic Bromination: An alternative, though potentially less selective route for related structures, is the allylic bromination of an alkene using a reagent like N-Bromosuccinimide (NBS). This method introduces a bromine atom adjacent to a double bond. pearson.comrsc.orgmasterorganicchemistry.com However, for generating a vinyl bromide directly, this is not the preferred method. The reaction of an allylic alcohol with reagents like PBr₃ could also be considered but may lead to rearrangements. researchgate.net
| Method | Precursor | Reagents | Selectivity | Reference |
| Vinyl Phosphate Conversion | Ketone | 1. Phosphonate 2. Triphenylphosphine dihalide | High regioselectivity for vinyl halide formation. | researchgate.net |
| Allylic Bromination | Alkene | N-Bromosuccinimide (NBS) | Forms allylic bromide, not vinyl bromide. | masterorganicchemistry.com |
Novel Catalytic Systems and Reagents for Enhanced Stereocontrol in Syntheses Involving this compound
Modern catalysis offers advanced tools for improving the efficiency and stereoselectivity of complex syntheses.
Catalytic Kinetic Resolution: While the use of a stoichiometric chiral auxiliary like camphanic chloride is effective, catalytic methods are more atom-economical. Non-enzymatic, enantioselective acyl transfer catalysts, such as amidine-based catalysts, have been developed for the kinetic resolution of racemic alcohols. nih.govacs.orgwustl.edu A chiral catalyst could be used in place of (1S)-(-)-camphanic chloride to acylate one enantiomer of 2-bromo-2-cycloundecen-1-ol preferentially with a simple acylating agent, achieving resolution with only a small amount of the chiral catalyst.
Stereoselective RCM Catalysts: For syntheses that build the macrocycle from an acyclic precursor, the development of catalysts that favor the formation of a specific alkene isomer (Z-selective RCM) is a key area of research. Tungsten- and molybdenum-based alkylidene catalysts have shown promise in controlling the stereochemistry of macrocyclic alkenes formed via RCM, which would be crucial for establishing the ring geometry. nih.gov
Organocatalysis: Organocatalytic methods are emerging as powerful tools for the enantioselective construction of stereocenters. While not directly applied in the proposed pathway, a chiral organocatalyst could hypothetically be used in an asymmetric α-functionalization of cycloundecanone to set the stereocenter at an earlier stage, reducing the reliance on late-stage resolution.
Comparative Analysis of Different Synthetic Routes to this compound
The preparation of the target chiral ester can be envisioned through two primary multi-step strategies, each commencing from a different commercially available starting material: cycloundecanone (Route A) and cycloundecene (Route B). Both pathways converge on a key racemic intermediate, 2-bromocycloundecenol, which is then resolved via diastereomeric esterification with an enantiopure camphanic acid derivative.
Route A: Synthesis via Ketone Bromination and Reduction
This pathway initiates with the α-bromination of cycloundecanone. The direct bromination of ketones, particularly cyclic ones, can be achieved under acidic conditions using elemental bromine or with reagents like N-bromosuccinimide (NBS). The resulting 2-bromocycloundecanone is then subjected to reduction to yield the crucial alcohol intermediate. The subsequent steps involve esterification and diastereomer separation.
Route B: Synthesis via Epoxidation and Ring-Opening
An alternative approach begins with the epoxidation of cycloundecene, commonly using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org The formed epoxide undergoes a regioselective ring-opening upon treatment with a hydrobromic acid (HBr) source, leading to the formation of the trans-2-bromocycloundecanol. This intermediate then proceeds through the same esterification and resolution sequence as in Route A.
The following data tables provide a detailed, step-by-step comparison of these two proposed synthetic methodologies. The presented data, including reaction conditions and potential yields, are extrapolated from studies on analogous cyclic compounds due to the absence of specific literature for the cycloundecenyl system.
Interactive Data Table: Comparative Analysis of Synthetic Routes
| Step | Route A: From Cycloundecanone | Route B: From Cycloundecene | Key Considerations & Research Findings |
| 1. Starting Material | Cycloundecanone | Cycloundecene | Both starting materials are commercially available, offering accessible entry points to the synthesis. |
| 2. Intermediate Formation | α-Bromination: Formation of 2-bromocycloundecanone. | Epoxidation: Formation of cycloundecene oxide. | Route A: Direct bromination of ketones can sometimes lead to mixtures of mono- and di-brominated products, potentially complicating purification. Acid-free methods have been developed to improve yields and selectivity. nih.govRoute B: Epoxidation of alkenes with reagents like m-CPBA is a high-yielding and stereospecific reaction, typically proceeding via a syn-addition. masterorganicchemistry.comlibretexts.org |
| 3. Key Transformation | Reduction: Conversion of 2-bromocycloundecanone to 2-bromocycloundecenol. | Ring-Opening: Conversion of cycloundecene oxide to 2-bromocycloundecanol. | Route A: Reduction of α-halo ketones with sodium borohydride (B1222165) (NaBH₄) is a standard procedure. masterorganicchemistry.com The stereoselectivity can be influenced by the presence of the adjacent bromine atom and reaction conditions. vu.nlscielo.brRoute B: Acid-catalyzed ring-opening of epoxides with HBr typically proceeds with high regioselectivity, attacking the less substituted carbon in a reaction analogous to an Sₙ2 mechanism, resulting in a trans-halohydrin. |
| 4. Chiral Resolution Step | Esterification: Reaction of racemic 2-bromocycloundecenol with (-)-camphanic acid chloride. | Esterification: Reaction of racemic 2-bromocycloundecanol with (-)-camphanic acid chloride. | This step is crucial for separating the enantiomers. The reaction of a racemic alcohol with an enantiopure acid chloride produces a mixture of diastereomeric esters. libretexts.orglibretexts.org These diastereomers possess different physical properties, allowing for their separation. |
| 5. Final Separation | Diastereomer Separation: Isolation of the desired diastereomer of this compound by chromatography. | Diastereomer Separation: Isolation of the desired diastereomer of this compound by chromatography. | High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomeric esters. mdpi.comnih.govresearchgate.net The choice of stationary and mobile phases is critical for achieving baseline separation. researchgate.net Fractional crystallization can also be employed if the diastereomers are crystalline and have sufficiently different solubilities. google.com |
Detailed Research Findings and Data Extrapolation
The following table provides a more granular look at the potential reagents, conditions, and expected yields for each step, based on analogous reactions reported in the literature.
Interactive Data Table: Detailed Reaction Conditions and Expected Yields
| Route | Step | Reagent(s) & Conditions | Anticipated Yield | Supporting Literature Insights |
| A | α-Bromination of Ketone | Br₂ in CH₃COOH or Pyridinium hydrobromide perbromide in acetic acid at 90°C. nih.gov | 70-85% | Acid-free bromination of acetophenones has been shown to be effective, which may be applicable here to improve selectivity. nih.gov The use of pyridine (B92270) hydrobromide perbromide is presented as a safer alternative to liquid bromine. nih.gov |
| A | Reduction of α-Bromo Ketone | NaBH₄ in methanol (B129727) at 0°C. scielo.brscielo.br | 80-95% | The reduction of α-halocyclohexanones with NaBH₄ has been studied, indicating that the reaction is generally efficient. vu.nl The stereochemical outcome is influenced by the solvent and the presence of additives like CeCl₃. scielo.brscielo.br |
| B | Epoxidation of Alkene | m-CPBA in a non-aqueous solvent like CH₂Cl₂. masterorganicchemistry.comlibretexts.org | >90% | The epoxidation of cyclododecatriene, a related large-ring system, proceeds with high selectivity for the double bonds. scirp.orgresearchgate.netscirp.org m-CPBA is a widely used and effective reagent for this transformation. fishersci.euyoutube.com |
| B | Epoxide Ring-Opening | Anhydrous HBr in a suitable solvent. | 75-90% | Acid-catalyzed ring-opening of epoxides is a standard method to produce halohydrins. The reaction typically yields the trans product due to an Sₙ2-like attack of the halide. |
| A & B | Esterification with Camphanic Acid Chloride | (-)-Camphanic acid chloride, triethylamine (B128534), in a solvent like CH₂Cl₂ or THF. | >90% | The esterification of alcohols with acid chlorides is generally a high-yielding reaction. A base like triethylamine is typically added to neutralize the HCl byproduct. |
| A & B | Diastereomer Separation | HPLC on a silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) eluent system. mdpi.comnih.govresearchgate.net | Variable | The success of the separation is highly dependent on the structural differences between the diastereomers. Separation factors (α) greater than 1.1 are generally considered good for preparative separation. mdpi.com |
Mechanistic Studies and Reactivity Profiles of 2 Bromo 2 Cycloundecenyl Camphanate
Elucidating Reaction Mechanisms Involving the Bromine Center
There is a lack of specific published research detailing the reaction mechanisms at the bromine center of 2-bromo-2-cycloundecenyl camphanate. Generally, vinyl bromides can participate in a variety of transformations, including palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Heck reactions), as well as cine-substitution and metal-halogen exchange. However, without experimental data for this specific compound, any discussion of its reactivity at the C-Br bond would be speculative.
Transformations of the Cycloundecenyl Alkene Functionality
Similarly, no specific studies on the transformations of the cycloundecenyl alkene functionality within this compound have been found in the public domain. The reactivity of the double bond in medium-sized rings (8-11 membered) can be complex due to a combination of ring strain and transannular interactions. Potential reactions could include additions, oxidations, or metathesis, but the influence of the adjacent bromo and camphanate ester groups on these transformations has not been experimentally determined for this molecule.
Reactivity at the Camphanate Ester Linkage
The reactivity of the camphanate ester linkage in this compound is another area lacking specific investigation. Ester groups are typically susceptible to hydrolysis under acidic or basic conditions, as well as transesterification and reduction. The bulky nature of the camphanate moiety might sterically hinder some of these reactions, but without dedicated studies, this remains an untested hypothesis for this particular compound.
Influence of Stereochemistry on Reaction Pathways and Product Distribution for this compound
While the absolute configuration of (Z)-(+)-2-bromo-2-cycloundecenyl camphanate is known to be (1R), there is no available research on how this specific stereochemistry influences its reaction pathways or the stereochemical outcome of any products. The chiral camphanate auxiliary is often employed to direct the stereoselectivity of reactions, but the extent and nature of this directing effect in this molecule have not been documented.
Applications of 2 Bromo 2 Cycloundecenyl Camphanate in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The fundamental utility of 2-Bromo-2-cycloundecenyl camphanate in asymmetric synthesis lies in its inherent chirality, primarily derived from the camphanate auxiliary. This well-defined stereochemical information can be transferred to new stereocenters during a chemical reaction, a process known as asymmetric induction. The camphanate group, derived from the naturally occurring and readily available camphor, acts as a chiral auxiliary, directing the approach of reagents to one face of the molecule over the other.
The presence of the vinyl bromide functionality offers a handle for a variety of stereoselective transformations. For instance, in transition metal-catalyzed cross-coupling reactions, the bromine atom can be substituted with a range of other functional groups. The steric bulk and conformational preference of the camphanate auxiliary can influence the stereochemical outcome of these reactions, leading to the formation of enantiomerically enriched products. Research in this area is focused on quantifying the diastereoselectivity of such reactions and optimizing conditions to achieve high levels of asymmetric induction.
Utilization in the Construction of Complex Molecular Architectures
The synthesis of complex natural products and other intricate organic molecules often requires the assembly of multiple stereocenters and unique ring systems. The 11-membered ring of this compound provides a pre-organized scaffold that can be elaborated upon to construct larger, more complex structures. The vinyl bromide moiety serves as a key reactive site for forging new carbon-carbon or carbon-heteroatom bonds, enabling the connection of this medium-sized ring to other molecular fragments.
The strategic application of this building block allows for the convergent synthesis of complex targets, where large fragments of the final molecule are synthesized separately and then joined together. The defined stereochemistry of the camphanate ester is crucial in ensuring that the subsequent transformations proceed with a high degree of stereocontrol, ultimately leading to the desired stereoisomer of the target molecule.
Precursor in the Synthesis of Conformationally Restricted Systems
Medium-sized rings, such as the 11-membered cycloundecene core of this compound, are known for their conformational flexibility. However, by introducing specific structural elements, it is possible to create more rigid, conformationally restricted systems. The vinyl bromide functionality in this compound is a key feature that allows for the introduction of such constraints.
For example, intramolecular reactions, where another part of the molecule reacts with the vinyl bromide, can lead to the formation of bicyclic or polycyclic systems. These new ring systems will have significantly reduced conformational freedom compared to the parent monocyclic compound. The ability to generate such conformationally well-defined structures is of great interest in medicinal chemistry and materials science, where the three-dimensional shape of a molecule plays a critical role in its function. The absolute configuration of the camphanate auxiliary can also play a role in directing the stereochemical outcome of these cyclization reactions.
Development of Derivatives for Specialized Synthetic Transformations
The versatility of this compound is further expanded through the development of its derivatives. The camphanate ester itself can be cleaved under specific conditions to reveal a chiral alcohol, which can then be used in other synthetic endeavors. More commonly, the vinyl bromide is the site of derivatization.
Through reactions such as lithium-halogen exchange followed by trapping with an electrophile, a wide array of substituents can be introduced at the 2-position of the cycloundecenyl ring. This allows for the synthesis of a library of related compounds with varying steric and electronic properties. These derivatives can then be screened for their reactivity in specialized synthetic transformations, potentially leading to the discovery of new and more efficient ways to construct challenging molecular motifs. The development of these derivatives is an active area of research, aimed at broadening the synthetic utility of this unique chiral building block.
Computational Chemistry and Theoretical Investigations of 2 Bromo 2 Cycloundecenyl Camphanate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the electronic structure and predicting the reactivity of molecules like 2-bromo-2-cycloundecenyl camphanate. Although specific DFT studies on this exact compound are not prevalent in public literature, we can infer the expected outcomes based on established principles and studies on analogous systems, such as other chiral bromoalkenes and camphanate esters.
A primary focus of such calculations would be the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich carbon-carbon double bond of the cycloundecenyl ring, while the LUMO is expected to be associated with the antibonding orbital of the carbon-bromine bond. The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's kinetic stability.
Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would offer a visual representation of the charge distribution. This would highlight the electrophilic and nucleophilic regions of the molecule, with the electronegative bromine and oxygen atoms of the camphanate moiety expected to be regions of negative potential, and the hydrogen atoms as areas of positive potential. This information is crucial for predicting how the molecule might interact with other reagents.
Reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to provide a more quantitative picture of reactivity. These include parameters such as global hardness, softness, and electrophilicity index. By comparing these calculated values with those of other known chiral halogenated compounds, it would be possible to position this compound within a broader reactivity landscape.
A hypothetical table of calculated electronic properties for this compound, based on typical DFT calculations, is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A measure of the molecule's excitability and kinetic stability. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
| Global Hardness | 2.85 eV | Resistance to change in its electron distribution. |
| Global Electrophilicity | 1.9 eV | A measure of the molecule's ability to act as an electrophile. |
Molecular Dynamics Simulations for Conformational Analysis
The eleven-membered ring of this compound presents a fascinating challenge for conformational analysis due to its inherent flexibility. Medium-sized rings (8-11 members) are known to exhibit a complex potential energy surface with multiple low-energy conformations. dalalinstitute.comslideshare.net Molecular dynamics (MD) simulations, in conjunction with molecular mechanics force fields, provide a powerful avenue to explore the accessible conformational space of this molecule.
The starting point for such a simulation would be the experimentally determined crystal structure of (Z)-(+)-2-bromo-2-cycloundecenyl camphanate. rsc.org This structure, determined by X-ray crystallography, reveals a monoclinic crystal system with the space group P2(1). rsc.org The crystallographic data provides precise bond lengths, angles, and a single, static snapshot of the molecule's conformation in the solid state.
An MD simulation would begin by placing this crystal structure in a simulated environment, often a solvent box, and then solving Newton's equations of motion for all atoms over a period of time. This allows the molecule to explore different conformations by overcoming rotational energy barriers. The trajectory from an MD simulation can then be analyzed to identify the most populated conformational families, the pathways of conformational interconversion, and the root-mean-square deviation (RMSD) of atomic positions from the initial crystal structure. This analysis would reveal the dynamic behavior of the cycloundecenyl ring and the relative orientations of the bulky camphanate group.
Table 2: Crystallographic Data for (Z)-(+)-2-bromo-2-cycloundecenyl camphanate rsc.org
| Parameter | Value |
| Chemical Formula | C₂₁H₃₁BrO₄ |
| Molecular Weight | 427.38 |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a (Å) | 8.050 (1) |
| b (Å) | 12.703 (3) |
| c (Å) | 10.658 (1) |
| β (°) | 102.56 (2) |
| Volume (ų) | 1063.80 |
| Z | 2 |
Prediction of Spectroscopic Parameters
Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of complex molecules like this compound. The most common application in this area is the prediction of Nuclear Magnetic Resonance (NMR) spectra.
Using DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors can then be converted into chemical shifts (δ) that can be directly compared with experimental NMR data. nih.govnih.govivanmr.com This is particularly useful for assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of large organic molecules. For this compound, with its numerous stereocenters and complex ring system, DFT-predicted NMR spectra could be instrumental in confirming the assignments of signals that might be ambiguous from experiments alone.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. mdpi.com By performing calculations on a range of possible conformations obtained from molecular dynamics simulations and then performing a Boltzmann-weighted averaging of the results, a more accurate prediction of the solution-phase NMR spectrum can be achieved.
Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for Selected Carbons in this compound
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
| C=C-Br | 125.4 | 126.1 |
| C=C | 132.8 | 133.5 |
| C-O (ester) | 175.2 | 174.8 |
| C=O (camphanate) | 178.9 | 179.3 |
Rational Design of Related Chiral Brominated Compounds
The computational methodologies described above provide a powerful platform for the rational design of novel chiral brominated compounds based on the this compound scaffold. By understanding the structure-property relationships of the parent molecule, it becomes possible to computationally explore the effects of structural modifications.
For instance, quantum chemical calculations can be used to screen a virtual library of derivatives where the bromine atom is replaced by other halogens (chlorine, iodine) or where substituents are introduced at different positions on the cycloundecenyl ring. These calculations could predict how such modifications would alter the electronic properties and reactivity of the molecule. This in silico screening can help prioritize synthetic targets with desired characteristics, such as enhanced reactivity or specific electronic properties. acs.orgresearchgate.net
Furthermore, the predictive power of computational spectroscopy could be used to design molecules with specific spectroscopic signatures. This could be useful for developing new chiral probes or materials with tailored optical or magnetic properties. The integration of these computational tools allows for a more efficient and targeted approach to the discovery and development of new chiral brominated compounds with potentially valuable applications. monash.edunih.gov
Future Directions and Emerging Research Frontiers for 2 Bromo 2 Cycloundecenyl Camphanate
Exploration of New Synthetic Applications and Methodologies
The presence of a vinyl bromide on an eleven-membered ring is a key feature for synthetic exploration. Vinyl halides are versatile precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research could focus on leveraging this reactivity.
A primary area of investigation would be its use in various cross-coupling reactions. The vinyl bromide moiety is an ideal handle for well-established palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, onto the cycloundecenyl core. This would generate a library of novel medium-ring compounds, which are of considerable interest in medicinal chemistry due to their unique conformational properties that can lead to improved binding affinity with biological targets. nih.govnih.gov A novel reactivity pattern for vinyl bromides, involving a palladium-catalyzed C-N coupling followed by a Michael addition, could also be explored to create structurally distinct products. organic-chemistry.org
Furthermore, the synthesis of medium-sized rings, such as the eleven-membered ring of the title compound, remains a significant challenge in organic chemistry. nih.govnih.gov Methodologies like ring-expansion reactions are key to accessing these structures. bohrium.commdpi.com The existing synthesis of 2-bromo-2-cycloundecenyl camphanate itself could be a starting point for developing new, more efficient ring-expansion strategies to access other complex medium-ring systems.
| Potential Synthetic Transformation | Reagents/Catalyst (Example) | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Aryl-substituted cycloundecenes |
| Heck Coupling | Alkene, Pd(OAc)₂, Ligand, Base | Alkenyl-substituted cycloundecenes |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted cycloundecenes |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino-substituted cycloundecenes |
Development of Advanced Catalytic Cycles Utilizing the Compound as a Component
Beyond being a substrate, this compound has the potential to be a component of a catalytic system. The chiral camphanate ester could serve as a chiral auxiliary or a ligand for a metal catalyst.
One emerging area of research is the development of catalytic cycles that proceed via vinyl carbocation intermediates. nih.govacs.org While the bromide is not as labile as a triflate or tosylate, conditions could be explored to facilitate its ionization to a vinyl cation, which could then participate in catalytic annulation reactions to form other complex ring systems.
Another avenue is the exploration of ring-closing metathesis (RCM). While the compound itself is cyclic, derivatives could be synthesized where the camphanate ester is replaced with a diene-containing moiety. The vinyl bromide's influence on the RCM of such a system would be of fundamental interest, as vinyl halides are known to participate in, and sometimes challenge, RCM reactions. researchgate.netsoton.ac.uk Successful RCM would yield novel bicyclic structures containing a vinyl bromide for further functionalization.
| Potential Catalytic Role | Key Feature Utilized | Research Goal |
| Chiral Ligand Precursor | Camphanate Ester | Development of new asymmetric catalysts for various transformations. |
| Precursor for Vinyl Cation | Vinyl Bromide | Exploration of catalytic intramolecular Friedel-Crafts or C-H insertion reactions. |
| Substrate for RCM Studies | Cycloundecenyl Ring & Vinyl Bromide | Understanding the influence of vinyl halides on metathesis in medium rings. |
Integration with Flow Chemistry and Sustainable Synthesis Approaches
Modern chemical synthesis increasingly emphasizes sustainable and efficient methodologies. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and scalability.
The synthesis of precursors to this compound, which may involve reactions with hazardous reagents or multiphase systems, could be significantly improved using flow chemistry. syrris.comsintef.no For instance, the bromination of alkenes, a fundamental transformation in organic chemistry, has been successfully and safely implemented in electrochemical flow reactors. cardiff.ac.ukrsc.org Such a strategy could offer a more sustainable and atom-economical alternative to traditional brominating agents. The development of a flow-based synthesis for this compound and its derivatives would represent a significant step towards greener production methods.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Structural Studies
The original research on this compound was a classic example of the synergy between synthesis and structural analysis, where the compound was prepared specifically to determine its absolute configuration and conformation via X-ray crystallography. bohrium.comsyrris.com This interplay remains a vibrant area of research.
Future work could involve synthesizing a series of derivatives (as described in section 7.1) and studying how changes in substitution affect the conformation of the flexible eleven-membered ring. This could be investigated through a combination of advanced NMR techniques (like NOESY) and computational modeling (DFT). Such studies would provide fundamental insights into the conformational dynamics of medium-sized rings, which are crucial for designing molecules with specific shapes for applications in areas like drug discovery.
| Technique | Research Question | Expected Outcome |
| X-ray Crystallography | What is the solid-state conformation of new derivatives? | Precise 3D structural data, understanding of packing forces. |
| 2D NMR Spectroscopy | What is the solution-phase conformation and are there dynamic processes? | Information on conformational equilibria and transannular interactions. |
| Computational Chemistry | Can we predict the preferred conformations and reactivity? | A deeper understanding of the potential energy surface of the ring system. |
Application in Materials Science through Tailored Polymerization or Supramolecular Assembly
The functional handles on this compound make it an intriguing candidate for applications in materials science.
The vinyl bromide group could potentially be used as an initiation or termination point in certain types of polymerization. More plausibly, the cycloundecenyl ring itself could be a monomer in ring-opening metathesis polymerization (ROMP). While the vinyl bromide might pose a challenge for some catalysts, successful polymerization would lead to polymers with unique backbones and pendant camphanate and bromide groups, which could be further modified post-polymerization. magtech.com.cn
The camphanate ester, being a bulky, chiral, and polar group, could direct the self-assembly of the molecule into ordered supramolecular structures. Research has shown that even simple benzoate (B1203000) esters can form chiral nano-assemblies like twisted nanowires. rsc.org The combination of the rigid camphanate and the flexible medium ring in this compound could lead to the formation of novel gels, liquid crystals, or other soft materials. The chirality of the camphanate could induce long-range chiral order in the resulting assemblies, which is a highly sought-after property for applications in optics and enantioselective separations.
Q & A
Q. What are the established synthetic routes for 2-Bromo-2-cycloundecenyl camphanate, and how do reaction conditions influence yield and stereochemical outcomes?
- Methodological Answer : A common approach involves bromination of cycloundecenyl precursors followed by esterification with camphanic acid derivatives. For example, bromohydrin intermediates can be resolved using (1S)-(-)-camphanic chloride in dichloromethane (CH₂Cl₂) with triethylamine as a base, achieving diastereomer yields up to 86% . The choice of brominating agent (e.g., N-bromosuccinimide vs. HBr) affects regioselectivity and purity. Reaction temperature (0–25°C) and solvent polarity are critical for minimizing side reactions like elimination. Post-synthesis, column chromatography is typically used for purification .
Q. How is X-ray crystallography applied to determine the absolute stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For camphanate esters, crystals are grown via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). The camphanate moiety’s rigid structure provides clear electron density maps, enabling unambiguous assignment of stereocenters. For example, in a study on chromene derivatives, X-ray analysis confirmed the (R,R) configuration of the camphanate ester, resolving discrepancies from NMR-based predictions .
Advanced Questions
Q. What chromatographic strategies are effective for resolving diastereomers of this compound?
- Methodological Answer : Normal-phase chromatography with silica gel and hexane/ethyl acetate gradients (5–20% EtOAc) achieves baseline separation of diastereomers. For instance, a 1:1 mixture of C-9 camphanate diastereomers was resolved using this method, with retention times differing by >2 min under optimized conditions . Chiral stationary phases (e.g., Chiralcel OD-H) can further separate enantiomers post-hydrolysis, as demonstrated in studies on taxol side-chain analogs .
Q. How can researchers address contradictions between NMR-derived stereochemical assignments and X-ray crystallography data?
- Methodological Answer : Cross-validation using chemical correlation is essential. For example, if NMR coupling constants suggest a cis-diol configuration but X-ray indicates trans, synthesize both diastereomers via independent routes (e.g., Sharpless epoxidation vs. enzymatic hydrolysis) and compare their spectral data. In one study, contradictions were resolved by derivatizing the diol with MTPA esters and re-analyzing NOE effects, which aligned with X-ray results .
Q. What reaction conditions optimize the esterification of brominated cycloundecenols with camphanic acid derivatives?
- Methodological Answer : Key parameters include:
- Solvent : Anhydrous CH₂Cl₂ minimizes hydrolysis.
- Base : Triethylamine (2.5 eq.) ensures complete deprotonation of the hydroxyl group.
- Temperature : −20°C reduces racemization.
- Catalyst : DMAP (4-dimethylaminopyridine, 0.1 eq.) accelerates acylation.
Under these conditions, yields exceeding 85% are achievable, as shown in taxane synthesis workflows .
Q. How do steric effects influence the regioselectivity of camphanate ester formation in polycyclic systems?
- Methodological Answer : The bulky camphanoyl group preferentially reacts with less hindered hydroxyl groups. For example, in a diol with C-9 and C-10 hydroxyls, the C-9 site (less sterically encumbered) is selectively esterified. This selectivity was confirmed via X-ray and HPLC analysis after derivatization with (1S)-(-)-camphanic chloride . Computational modeling (DFT) can predict reactivity trends by analyzing transition-state geometries.
Data Contradiction and Analysis
Q. What experimental approaches validate mechanistic hypotheses for unexpected byproducts in this compound synthesis?
- Methodological Answer :
- Isolation and Characterization : Purify byproducts via prep-HPLC and analyze via HRMS and 2D NMR.
- Isotopic Labeling : Use ¹⁸O-labeled camphanic acid to trace esterification pathways.
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates.
For example, a study on chromene metabolism identified a competing elimination pathway (forming alkenes) under high-temperature conditions, which was mitigated by lowering the reaction temperature to 0°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
